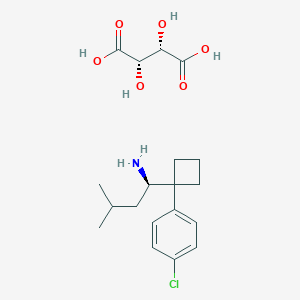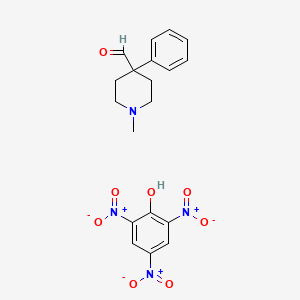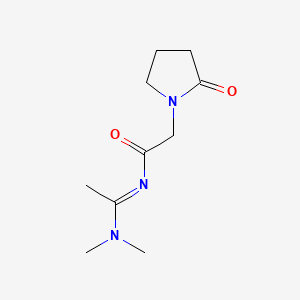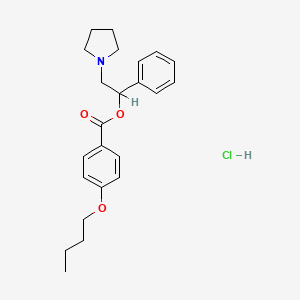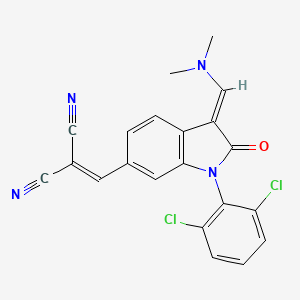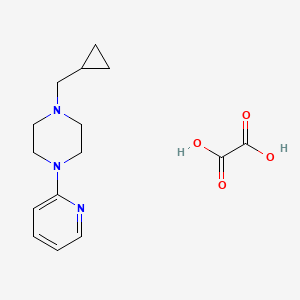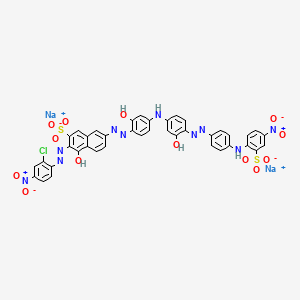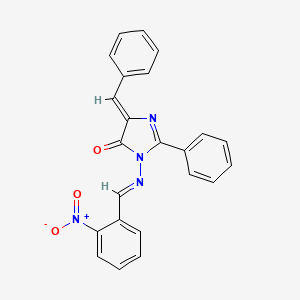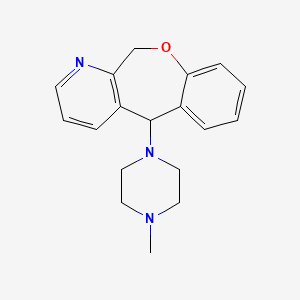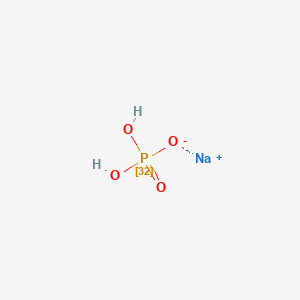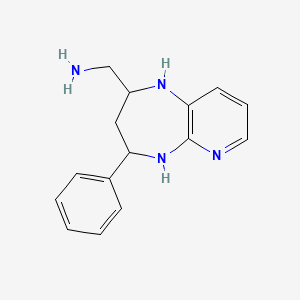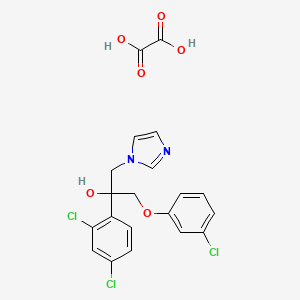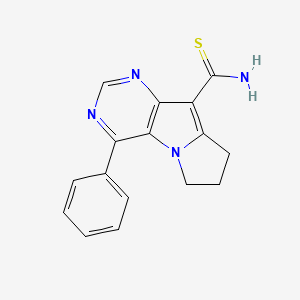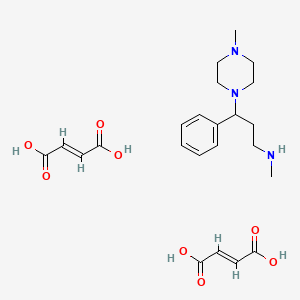
1-(3-Dimethylamino-1-phenylpropyl)piperazine dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Dimethylamino-1-phenylpropyl)piperazine dimaleate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological systems in specific ways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Dimethylamino-1-phenylpropyl)piperazine dimaleate typically involves the reaction of 1-(3-Dimethylamino-1-phenylpropyl)piperazine with maleic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the dimaleate salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Dimethylamino-1-phenylpropyl)piperazine dimaleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Dimethylamino-1-phenylpropyl)piperazine dimaleate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving neurotransmitter systems and receptor binding assays.
Medicine: As a potential therapeutic agent in the treatment of certain neurological disorders.
Industry: In the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(3-Dimethylamino-1-phenylpropyl)piperazine dimaleate involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
1-(3-Dimethylamino-1-phenylpropyl)piperazine dimaleate can be compared with other similar compounds, such as:
- 1-(3-Dimethylamino-1-phenylpropyl)piperazine hydrochloride
- 1-(3-Dimethylamino-1-phenylpropyl)piperazine sulfate
These compounds share similar structural features but differ in their counterions, which can affect their solubility, stability, and biological activity
Properties
CAS No. |
81402-54-2 |
|---|---|
Molecular Formula |
C23H33N3O8 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-methyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C15H25N3.2C4H4O4/c1-16-9-8-15(14-6-4-3-5-7-14)18-12-10-17(2)11-13-18;2*5-3(6)1-2-4(7)8/h3-7,15-16H,8-13H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
XNEYELQDYSUPPL-LVEZLNDCSA-N |
Isomeric SMILES |
CNCCC(N1CCN(CC1)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)N2CCN(CC2)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


